6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid
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Overview
Description
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate to neutralize the liberated hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods also help in reducing the reaction time and improving the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate, dioxane, and dichloroethane are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted triazines, nitro derivatives, and reduced amines .
Scientific Research Applications
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and inhibit their activity, leading to the desired biological effects . The amino and chloro groups in the structure enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is unique due to the presence of the hexanoic acid moiety, which imparts additional chemical properties and potential biological activities. This makes it distinct from other triazine derivatives that may lack this functional group .
Biological Activity
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is a compound of interest due to its potential biological activities, particularly in the context of antifibrinolytic effects and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure
The compound features a triazine moiety linked to a hexanoic acid chain, which contributes to its biological properties. Its molecular formula is C14H19ClN4O2, with a molecular weight of approximately 300.78 g/mol. The structural characteristics allow it to interact with various biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of plasminogen activation and plasmin activity. This compound has been shown to bind effectively to the lysine-binding sites on plasminogen and plasmin, thereby inhibiting fibrin degradation.
Key Mechanisms:
- Inhibition of Plasmin Activity : The compound exhibits strong inhibitory effects on plasmin, an enzyme responsible for breaking down fibrin in blood clots. This inhibition is crucial for its potential use in managing conditions related to excessive bleeding.
- Binding Affinity : The binding affinity of this compound to the active sites on plasminogen is significantly higher than that of traditional inhibitors like EACA (epsilon-aminocaproic acid) .
Table 1: Comparative Biological Activity of this compound
Compound | IC50 (mM) Antifibrinolytic | IC50 (mM) Amidolytic Activity | Reference |
---|---|---|---|
This compound | <0.02 | 0.12 | |
EACA | 0.20 | - | |
H-EACA-NLeu-OH | <0.02 | 0.12 | |
HCl × H-EACA-Leu-OH | 0.08 | 13 |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antifibrinolytic Activity : In vitro studies demonstrated that the compound significantly inhibits fibrin degradation processes compared to standard antifibrinolytics like EACA. The IC50 value for antifibrinolytic activity was found to be less than 0.02 mM, indicating high potency .
- Cytotoxicity : Some derivatives of this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer). High concentrations were necessary to observe significant effects, suggesting a need for further optimization in therapeutic applications .
- Enzyme Inhibition : The compound was also tested for its ability to inhibit other enzymes involved in coagulation and fibrinolysis, including thrombin and kallikrein. Results indicated that it could effectively reduce enzyme activity in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Amino Group Positioning : The positioning of amino groups within the triazine ring enhances binding affinity to target enzymes.
- Hydrophobic Interactions : The hexanoic acid chain contributes hydrophobic interactions that stabilize the binding to enzymatic sites.
Properties
CAS No. |
153635-76-8 |
---|---|
Molecular Formula |
C9H14ClN5O2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C9H14ClN5O2/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(16)17/h1-5H2,(H,16,17)(H3,11,12,13,14,15) |
InChI Key |
QUAHYQYPVLAJST-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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